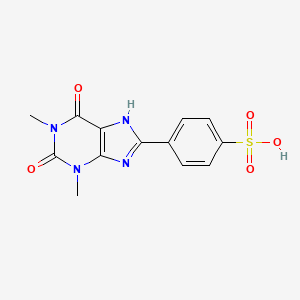
8-(p-Sulfophenyl)theophylline
Cat. No. B1205841
Key on ui cas rn:
80206-91-3
M. Wt: 336.33 g/mol
InChI Key: LXJSJIXZOAMHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06103702
Procedure details


Concentrations of the products of lipid peroxidation [thiobarbituric acid reactive substances (TBARS)] were measured using the thiobarbituric acid reaction from representative samples of jejunum tissue of septic and control rats at 24 and 72 hours after sepsis induction. Tissue homogenate samples (0.2 ml; 10% w/v) were combined with 0.2 ml 8.1% sodium dodecyl sulfate, 1.5 ml of 20% acetic acid (the solution adjusted to pH 3.5 with NaOH), and 1.5 ml of 0.8% aqueous solution of thiobarbituric acid. Distilled water was added to bring the total volume up to 4 ml, then heated in an oil bath at 950° C. for 60 min. After cooling, 1 ml distilled water and 5 ml n-butanol/pyridine (15:1 v/v) was added. After shaking 30 sec, followed by centrifugation at 4000 rpm for 10 min, absorbance of the organic layer was measured at 532 nM. Data from tissue obtained from non-septic rats, and septic rats treated with saline (No Rx), 8-SPT, or pentostatin are expressed as nmols TBARS per mg protein in FIG. 6 Elevated TBARS were found as early as 24 hours after sepsis induction. Adenosine receptor blockade (8-SPT) resulted in exacerbation of the sepsis-induced elevation in TBARS. Inhibition of adenosine deaminase with pentostatin resulted in diminution of tissue TBARS during sepsis. These data confirm the presence of oxidative damage in this model of sepsis, and the ability to reduce oxidative damage by inhibiting adenosine deaminase. The data demonstrating exacerbation of oxidative damage with adenosine receptor blockade points to the primary role for endogenous adenosine in these responses.






[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1C(=O)CC(=O)NC1=S.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[OH-:28].[Na+].[CH3:30][N:31]1[C:37](=[O:38])[N:36]([CH3:39])[C:34](=[O:35])[C:33]2[NH:40][C:41]([C:43]3[CH:48]=[CH:47][C:46]([S:49]([OH:52])(=[O:51])=[O:50])=[CH:45][CH:44]=3)=[N:42][C:32]1=2.[CH:53]1[N:57]([C@@H:58]2[O:62][C@H:61]([CH2:63][OH:64])[C@@H:60]([OH:65])[CH2:59]2)[C:56]2[N:66]=[CH:67][NH:68]C[C@@H:70](O)[C:55]=2[N:54]=1>O.C(O)(=O)C>[C@@H:58]1([N:57]2[C:56]3[N:66]=[CH:67][N:68]=[C:70]([NH2:1])[C:55]=3[N:54]=[CH:53]2)[O:62][C@H:61]([CH2:63][OH:64])[C@@H:60]([OH:65])[C@H:59]1[OH:28].[CH3:30][N:31]1[C:37](=[O:38])[N:36]([CH3:39])[C:34](=[O:35])[C:33]2[NH:40][C:41]([C:43]3[CH:44]=[CH:45][C:46]([S:49]([OH:52])(=[O:50])=[O:51])=[CH:47][CH:48]=3)=[N:42][C:32]1=2 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=S)NC(=O)CC1=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=S)NC(=O)CC1=O
|
Step Five
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=S)NC(=O)CC1=O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
|
|
Name
|
pentostatin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=CNC[C@H]2O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
950 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After shaking 30 sec
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
1 ml distilled water and 5 ml n-butanol/pyridine (15:1 v/v)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by centrifugation at 4000 rpm for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Data from tissue obtained from non-septic rats, and septic rats
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
early as 24 hours
|
|
Duration
|
24 h
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

